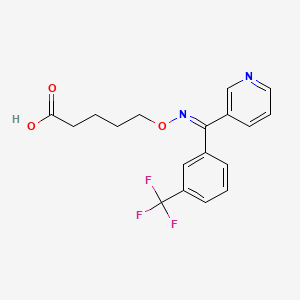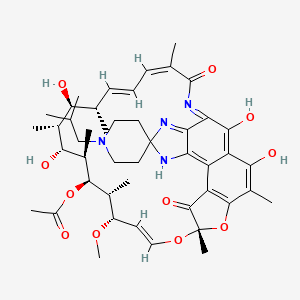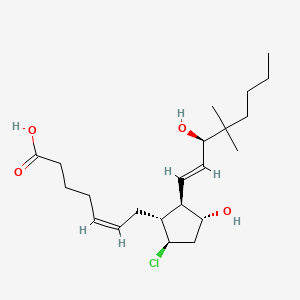
Nocloprost
Vue d'ensemble
Description
Nocloprost est un analogue synthétique de la prostaglandine E2, connu pour ses propriétés gastroprotectrices et cicatrisantes des ulcères. Il présente une forte puissance gastroprotectrice, une activité inhibitrice gastrique relativement faible et une faible biodisponibilité systémique après administration orale . Initialement développé par Bayer AG, le this compound était en phase II d’essais cliniques pour le traitement des ulcères peptiques avant que son développement ne soit interrompu .
Applications De Recherche Scientifique
Chemistry: Nocloprost serves as a model compound for studying the synthesis and reactivity of prostaglandin analogs.
Biology: It is used to investigate the biological effects of prostaglandin analogs on cellular processes and signaling pathways.
Mécanisme D'action
Le nocloprost exerce ses effets en imitant les actions de la prostaglandine E2. Il se lie aux récepteurs de la prostaglandine E2, ce qui conduit à l’activation des voies de signalisation qui favorisent la gastroprotection et la cicatrisation des ulcères . Le composé inhibe la libération de norépinéphrine endogène de la trachée isolée de rat, ce qui indique son rôle potentiel dans la modulation de la libération de neurotransmetteurs .
Composés Similaires :
Misoprostol : Un autre analogue de la prostaglandine E2 utilisé pour ses propriétés gastroprotectrices.
Polaprezinc : Un complexe de zinc et de L-carnosine utilisé pour ses propriétés gastroprotectrices et antioxydantes.
Unicité du this compound : Le this compound est unique en raison de sa forte puissance gastroprotectrice et de son activité inhibitrice gastrique relativement faible. Contrairement aux autres analogues de prostaglandines, le this compound présente une faible biodisponibilité systémique, ce qui en fait une option plus sûre pour l’administration orale .
Analyse Biochimique
Biochemical Properties
Nocloprost interacts with various enzymes and proteins in biochemical reactions. As a prostaglandin E2 analogue, it likely interacts with prostaglandin receptors, influencing various biochemical pathways
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PGE2 analogue . It may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in metabolic pathways related to prostaglandins . It may interact with enzymes or cofactors in these pathways, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse implique généralement l’utilisation de lactones, qui sont des esters cycliques, comme intermédiaires clés . La méthode de Corey-Nicolaou, la méthode de Yamaguichi, la méthode de Shiina, la méthode de Mukaiyama et la métathèse de fermeture de cycle sont quelques-unes des méthodes utilisées dans la synthèse des analogues de prostaglandines, y compris le nocloprost .
Méthodes de Production Industrielle : La production industrielle de this compound implique l’optimisation des conditions de réaction pour obtenir des rendements et une pureté élevés. L’utilisation de cyclodextrines, telles que les β- et γ-cyclodextrines, a été étudiée pour améliorer la solubilité et la stabilité du this compound . La complexation d’inclusion avec les cyclodextrines améliore les propriétés pharmaceutiques du this compound, le rendant plus adapté aux applications industrielles .
Analyse Des Réactions Chimiques
Types de Réactions : Le nocloprost subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.
Réactifs et Conditions Communs :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium et le trioxyde de chrome peuvent être utilisés pour introduire des groupes fonctionnels contenant de l’oxygène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés pour réduire les groupes carbonyle en alcools.
Substitution : Des réactions d’halogénation utilisant des réactifs tels que le chlorure de thionyle et le tribromure de phosphore peuvent introduire des atomes d’halogène dans la molécule.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités pharmacologiques différentes.
4. Applications de la Recherche Scientifique
Chimie : Le this compound sert de composé modèle pour étudier la synthèse et la réactivité des analogues de prostaglandines.
Biologie : Il est utilisé pour étudier les effets biologiques des analogues de prostaglandines sur les processus cellulaires et les voies de signalisation.
Comparaison Avec Des Composés Similaires
Misoprostol: Another prostaglandin E2 analog used for its gastroprotective properties.
Iloprost: A prostacyclin analog used for its vasodilatory effects in pulmonary arterial hypertension.
Polaprezinc: A zinc and L-carnosine complex used for its gastroprotective and antioxidant properties.
Uniqueness of Nocloprost: this compound is unique due to its high gastroprotective potency and relatively weak gastric inhibitory activity. Unlike other prostaglandin analogs, this compound exhibits low systemic bioavailability, making it a safer option for oral administration .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFTOLPMOTZKD-OPVFONCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021624 | |
| Record name | Nocloprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79360-43-3 | |
| Record name | Nocloprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nocloprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOCLOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,5-Dihydroxyphenyl)methylamino]benzamide](/img/structure/B1679307.png)
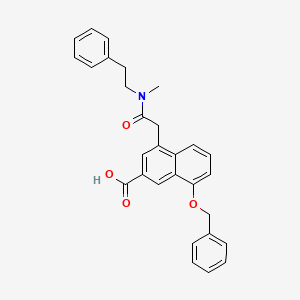


![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B1679314.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)
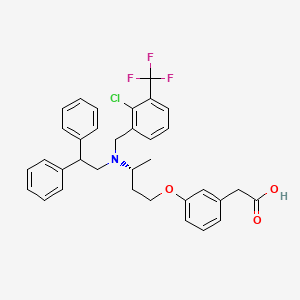

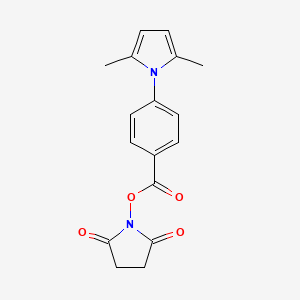
![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)

